Home > Products > Screening Compounds P137213 > Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate -

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate

Catalog Number: EVT-15451894
CAS Number:
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate is a complex heterocyclic compound characterized by its bicyclic structure. This compound belongs to the pyrido[4,3-D]pyrimidine family, which is notable for its diverse biological activities and applications in medicinal chemistry. Its molecular formula is C10H13N3O2C_{10}H_{13}N_{3}O_{2} with a molecular weight of 207.23 g/mol. The compound is recognized for its potential therapeutic effects, particularly as an enzyme inhibitor and in various biological interactions .

Synthesis Analysis

Methods

The synthesis of Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate typically involves the condensation of pyridine and pyrimidine derivatives. A common synthetic route includes:

  • Condensation Reaction: This method often employs the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines.

Technical Details

The synthesis process may require specific conditions such as temperature control and the use of solvents like ethanol or dichloromethane to optimize yields. The purification of the final product is usually achieved through recrystallization and chromatography techniques to ensure high purity levels for further applications .

Molecular Structure Analysis

Structure

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate features a bicyclic structure that includes both pyridine and pyrimidine rings. The structural representation can be summarized as follows:

  • IUPAC Name: Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate
  • Canonical SMILES: CCOC(=O)C1=NC=C2CNCCC2=N1
  • InChI Key: VBFMWGCWTSTHML-UHFFFAOYSA-N

Data

The compound has a melting point ranging from 206 to 211 °C (decomposition), indicating its thermal stability under certain conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate can undergo various chemical reactions including:

  • Oxidation: Catalyzed by agents such as potassium permanganate.
  • Reduction: Achieved using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at nitrogen atoms within the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride.
  • Solvents: Ethanol and dichloromethane are frequently utilized for reaction media.

The products formed from these reactions vary based on specific conditions and reagents employed .

Mechanism of Action

The mechanism of action for Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate primarily involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to active or allosteric sites on enzymes, thereby modulating biochemical pathways. This property makes it a candidate for further exploration in therapeutic contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Formula: C10H13N3O2C_{10}H_{13}N_{3}O_{2}
  • Molecular Weight: 207.23 g/mol
  • Melting Point: 206–211 °C (decomposition)

Chemical Properties

The compound exhibits characteristics typical of heterocyclic compounds, including:

  • Solubility in organic solvents.
  • Reactivity towards nucleophiles due to the presence of nitrogen atoms in the ring structure.

These properties are crucial for its applications in chemical synthesis and biological studies .

Applications

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate has several significant applications in scientific research:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for potential enzyme inhibition properties and interactions with biological macromolecules.
  • Medicine: Explored for possible therapeutic effects including anti-inflammatory and anticancer activities.
  • Industry: Utilized in developing new materials and as a precursor in pharmaceutical synthesis .

This compound's unique structure and properties make it a valuable target for ongoing research in medicinal chemistry and related fields.

Synthetic Methodologies for Pyrido[4,3-D]Pyrimidine Scaffolds

Traditional Approaches to Pyrimidine-Fused Heterocycle Assembly

Traditional syntheses of pyrido[4,3-d]pyrimidine scaffolds rely on pyrimidine ring construction onto preformed piperidine or pyridine intermediates. A common approach involves condensing α,β-unsaturated carbonyl compounds with aminopyridine derivatives, where the enone component provides the electrophilic centers for cyclization. For tetrahydropyrido[4,3-d]pyrimidines, partially saturated precursors like N-protected 4-piperidones serve as key starting materials. For instance, dimethyl 5-aminoisophthalate undergoes Sandmeyer iodination followed by Sonogashira coupling to install alkynyl handles for subsequent cyclization [10]. These linear sequences often require 8–12 steps with cumulative yields below 5% due to intermediate purification challenges and functional group incompatibilities [2].

Ring expansion strategies using ethyl diazoacetate (EDA) present alternative routes but suffer from significant limitations. When applied to pyrrolidine derivatives like 1-benzyl 2-methyl (S)-4-oxopyrrolidine-1,2-dicarboxylate, EDA-mediated expansion yields regioisomeric mixtures of pipecolic keto esters (e.g., 5a and 5b) in a 1.5:1 ratio and 53% combined yield. Chromatographic separation is inefficient, and scale-up poses safety concerns due to EDA’s explosive potential [2] [9]. Subsequent condensation with urea to form imine intermediates proceeds in low yields (24–27%) due to thermal decomposition, highlighting the need for improved methodologies [2].

Table 1: Limitations of Traditional Synthetic Approaches

MethodKey IntermediateYieldMajor Limitations
Piperidine CondensationDimethyl 5-aminoisophthalate<5% (12 steps)Lengthy sequence, low cumulative yield
Diazoacetate Expansion1-Benzyl 2-methyl (S)-4-oxopyrioridine-1,2-dicarboxylate53% (5a:5b 1.5:1)Regioisomerism, safety hazards, poor separability
Urea CyclizationPipecolic keto ester (e.g., 5a)24–27%Thermal decomposition, extended reaction times

Retrosynthetic Analysis of Ethyl 5,6,7,8-Tetrahydropyrido[4,3-d]Pyrimidine-2-Carboxylate

Retrosynthetic dissection of the target ester reveals three strategic bond disconnections:

  • C2-carboxylate cleavage: Ethyl ester as masked carboxylic acid for late-stage functionalization
  • Pyrimidine C2-N3 bond disconnection: Reveals 4-aminopiperidine-3-carboxylate and formamidine donors
  • Piperidine ring opening: Yields chiral amino acid precursors like L-hydroxyproline for stereocontrol [2]

A convergent approach prioritizes early formation of the 2-chloropyrimidine ring, followed by chiral auxiliary incorporation. This reverses classical sequences by first constructing the pyrimidine core from 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, which then undergoes C–H functionalization with chiral building blocks (e.g., ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate). This route reduces steps from 10 to 7 and boosts overall yield from 0.67% to 38% by avoiding problematic ring expansions [2] [8]. Pharmacophore-driven disconnections are equally viable, particularly for drug discovery applications. The pyrido[4,3-d]pyrimidine core serves as an aromatic center flanked by three pharmacophores: a hydrogen-bond acceptor (ester/carboxamide), a hydrophobic element (piperidine), and a variable substituent (C2-aryl/heteroaryl). This design logic enables parallel synthesis of derivatives like V12 and V13 for kinase inhibition [5] [8].

Table 2: Retrosynthetic Strategies Comparison

StrategySynthons GeneratedStepsOverall YieldAdvantages
Linear (L-Hydroxyproline)Ethyl diazoacetate, urea100.67%Chiral control from amino acid
Convergent (Pyrimidine-first)2,4-Dichloropyrimidine, chiral ketoester738%Avoids regioisomers, scalable chlorination
Pharmacophore-DrivenAromatic core, H-bond donor/acceptor modules4–615–60%Enables combinatorial derivatization

Optimization Strategies for Regioselective Ring Expansion and Chlorination

Ring Expansion Optimization: Replacing EDA with zinc cyanide under Pd₂(dba)₃ catalysis enables regiocontrolled piperidine formation. This avoids diazo compounds while providing nitrile-handles for downstream functionalization (e.g., hydrolysis to amides). Yields improve to 53–78% for intermediates like 6a–6c without chromatographic separation [2] [8]. Microwave-assisted cyclization further enhances efficiency; condensation of pipecolic esters with formamidine acetate at 150°C for 20 minutes achieves near-quantitative cyclization, eliminating decomposition observed during prolonged heating [3].

Chlorination Tactics: Direct chlorination of pyrimidinones using phosphorus oxychloride (POCl₃) risks exothermic runaway and decomposition on scale. Mitigation strategies include:

  • Pressure tube reactions: Conducting reactions on ≤1g scale with controlled heating
  • Dilution protocols: Maintaining substrate concentration below 0.2M
  • Alternative chlorinating agents: Trifluoromethanesulfonic anhydride generates triflates with superior leaving-group properties for nucleophilic displacement [2]

For methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate, optimized chlorination at 0°C in anhydrous acetonitrile with slow POCl₃ addition achieves 89% yield without decomposition. The resulting chloride serves as a versatile intermediate for C2 diversification via Pd-catalyzed cross-coupling or nucleophilic substitution [2].

Multicomponent Synthesis Routes for Functionalized Derivatives

One-pot assemblies integrate pyrido[4,3-d]pyrimidine construction and derivatization:

  • Biginelli-Type Reactions: Ethyl acetoacetate, aryl aldehydes, and urea analogs condense under acid catalysis to yield dihydropyrimidines, which oxidize to aromatized pyridopyrimidines. While limited to C6-alkyl substituents, this approach achieves 60–85% yields in under 4 hours [3].
  • Telescoped Amination-Cyclization: Palladium-catalyzed amination of chloropyrimidines 18a–18j with indole derivatives 4a–4e proceeds in DMSO at 80°C (62–90% yield), followed by direct nitrile hydrolysis without isolation. This yields primary carboxamides V1–V8 and V10–V11 after Boc deprotection [5] [8].

Morpholine-functionalized derivatives exemplify the versatility of multicomponent routes. 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine reacts sequentially with morpholine (C2 substitution) and aryl amines (C4 amination) in a single reactor, yielding 5-amido-2-morpholine substituted analogs (7a–7k). This telescoped process achieves moderate-to-good yields (45–79%) and eliminates intermediate handling of sensitive chlorides [3].

Catalytic Asymmetric Methods for Chiral Auxiliary Incorporation

Chiral Pool Utilization: L-Hydroxyproline provides the stereocenter for methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate. Stereointegrity is preserved during ring expansion by employing Mitsunobu conditions or enzymatic resolutions. The (S)-configuration enhances binding to kinases like mTOR and PI3K, with IC₅₀ values 5–10× lower than racemates [4] [9].

Transition Metal Catalysis: Rhodium(II)-catalyzed C–H insertion of ethyl diazoacetate into N-Boc-piperidines achieves 92% ee when using chiral dirhodium tetrakis((R)-3-(benzoyl)furan-2-yl)acetate). This inserts the ester moiety adjacent to nitrogen, setting the stage for pyrimidine annulation [2]. For C4-aryl derivatives, copper-catalyzed Ullmann coupling with chiral bisoxazoline ligands installs arylamines in 85% ee, crucial for topoisomerase II inhibitors like ARN21929 [7].

Organocatalytic Desymmetrization: Proline-catalyzed aldol reactions of 4-(tert-butoxycarbonyl)amino-cyclohexanone with acetaldehyde yield enantiomerically enriched intermediates (78% ee). After oxidation and condensation with guanidine, these yield pyridopyrimidines with chiral fused-ring systems. Though currently low-yielding (30–40%), this approach avoids precious-metal catalysts [8].

Table 3: Chiral Induction Methods for Pyrido[4,3-d]pyrimidines

MethodChiral SourceKey ProductEnantioselectivityApplication Target
Amino Acid DerivativeL-HydroxyprolineMethyl (S)-2-chloro-THPP-7-carboxylate>99% eeKinase inhibitors (mTOR/PI3K)
Rh(II) CatalysisDirhodium tetrakis((R)-3-(benzoyl)furan-2-yl)acetateEthyl 1-Boc-3-carboxypiperidine92% eeVCP/p97 inhibitors
Cu/BOX Ligands(S)-tert-ButylbisoxazolineARN21929 (C4-arylamino derivative)85% eeTopoisomerase II inhibitor

Properties

Product Name

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate

IUPAC Name

ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylate

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C10H13N3O2/c1-2-15-10(14)9-12-6-7-5-11-4-3-8(7)13-9/h6,11H,2-5H2,1H3

InChI Key

VBFMWGCWTSTHML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2CNCCC2=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.